molecular formula C13H18ClNO2 B195628 (R,R)-Hydroxy Bupropion CAS No. 192374-15-5

(R,R)-Hydroxy Bupropion

Numéro de catalogue: B195628
Numéro CAS: 192374-15-5
Poids moléculaire: 255.74 g/mol
Clé InChI: RCOBKSKAZMVBHT-RNCFNFMXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R,R)-Hydroxy Bupropion is a chiral metabolite of bupropion, an aminoketone antidepressant. Bupropion is widely used for the treatment of depression and as a smoking cessation aid. The (R,R)-enantiomer of hydroxy bupropion is one of the major active metabolites formed during the metabolism of bupropion in the liver. This compound exhibits pharmacological activity that contributes to the therapeutic effects of bupropion.

Applications De Recherche Scientifique

(R,R)-Hydroxy Bupropion has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.

    Biology: Studies on its metabolism and pharmacokinetics help understand the biotransformation of bupropion.

    Medicine: Research on its pharmacological effects contributes to the development of new antidepressants and smoking cessation aids.

    Industry: It is used in the development of chiral drugs and as a reference standard in analytical chemistry.

Mécanisme D'action

Target of Action

The primary targets of (R,R)-Hydroxy Bupropion are the norepinephrine and dopamine neurotransmitter systems . These systems play crucial roles in mood regulation, reward processing, and the control of various cognitive functions .

Mode of Action

This compound exerts its effects mainly by inhibiting the reuptake of dopamine and norepinephrine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and cognition .

Biochemical Pathways

The metabolism of this compound involves several biochemical pathways. It undergoes extensive stereoselective metabolism, producing a complex profile of pharmacologically active metabolites . The major metabolites include hydroxybupropion, threohydrobupropion, and erythrohydrobupropion . These metabolites reach higher plasma concentrations than bupropion itself .

Pharmacokinetics

This compound is a chiral, basic, highly lipophilic drug that undergoes extensive stereoselective metabolism . Its pharmacokinetics are characterized by a wide interindividual variability . The drug is metabolized predominantly by cytochrome P4502B6 (CYP2B6) to OH-bupropion and 4’-OH-bupropion . The fraction of bupropion metabolized (fm) to the CYP2B6 probe metabolite OH-bupropion is 5–16%, but this can increase significantly due to drug-drug interactions .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the norepinephrine and dopamine systems. By increasing the availability of these neurotransmitters, this compound can enhance mood, improve cognitive function, and reduce symptoms of depression .

Action Environment

Environmental factors, such as concomitant medications, can significantly influence the action, efficacy, and stability of this compound. For instance, the drug ticlopidine has been found to inhibit all metabolic pathways of bupropion in vitro, including threohydrobupropion, erythrohydrobupropion, and 4’-OH-bupropion formation, explaining the in vivo drug-drug interaction . Additionally, genetic polymorphisms in metabolic enzymes can also influence the interindividual and intraindividual variability in bupropion metabolite exposure .

Analyse Biochimique

Biochemical Properties

(R,R)-Hydroxy Bupropion interacts with several enzymes and proteins. It has been found to antagonize nicotine-induced 86Rb+ efflux in cells expressing alpha3beta4 nicotinic cholinergic receptors . Furthermore, it has shown affinity at the dopamine transporter comparable to Bupropion, and also binds at the norepinephrine transporter .

Cellular Effects

This compound influences cell function by interacting with various cell signaling pathways and affecting gene expression. It has been observed to partially substitute in drug discrimination procedures using (-)nicotine- and (+)amphetamine-trained rats .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It antagonizes nicotine-induced 86Rb+ efflux in cells expressing alpha3beta4 nicotinic cholinergic receptors .

Temporal Effects in Laboratory Settings

It is known that the compound’s release kinetics do not alter its metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, S,S-Hydroxybupropion generalized completely in (+)amphetamine-trained animals at an ED50 of 4.4 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as the dopamine transporter and the norepinephrine transporter .

Subcellular Localization

Current knowledge suggests that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-Hydroxy Bupropion typically involves the stereoselective reduction of bupropion. This process can be achieved using various reducing agents and catalysts to ensure the formation of the desired enantiomer. Commonly used reducing agents include sodium borohydride and lithium aluminum hydride, while chiral catalysts such as BINAP-Ruthenium complexes can enhance the stereoselectivity of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale stereoselective reduction processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chiral chromatography to isolate the desired enantiomer.

Analyse Des Réactions Chimiques

Types of Reactions: (R,R)-Hydroxy Bupropion undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound to its corresponding ketone or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more reduced metabolites.

    Substitution: Nucleophilic substitution reactions can modify the hydroxyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more reduced alcohols or hydrocarbons.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Comparaison Avec Des Composés Similaires

    S,S-Hydroxy Bupropion: Another enantiomer of hydroxy bupropion with different pharmacokinetic and pharmacodynamic profiles.

    Threohydrobupropion: A metabolite of bupropion with distinct pharmacological properties.

    Erythrohydrobupropion: Another metabolite with unique effects.

Uniqueness: (R,R)-Hydroxy Bupropion is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall pharmacological profile. Compared to its S,S-enantiomer, this compound has higher plasma exposure and contributes more significantly to the therapeutic effects of bupropion .

Propriétés

IUPAC Name

(2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOBKSKAZMVBHT-RNCFNFMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433176, DTXSID30870192
Record name (R,R)-Hydroxy Bupropion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(2R,3R)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192374-15-5, 233600-52-7
Record name (-)-(2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192374-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R,R)-Hydroxy Bupropion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(2R,3R)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-tiimethyl-2-morpholinol hydrochloride may be converted back to its free base by the following process. A 3.0 g sample of (+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride was dissolved in water (100 mL) and diethyl ether was added (200 mL). The mixture was chilled in an ice bath and the pH was adjusted to>10 with 1.0N aqueous sodium hydroxide. After stirring for 30 min., the phases were separated and the aqueous phase was extracted with diethyl ether. The combined diethyl ether extracts were dried (Na2SO4) and concentrated in vacuo to give 2.6 g of (+/−)-(2R*, 3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol as a white solid. This was used without further purification for the chiral chromatography described below.
[Compound]
Name
(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-tiimethyl-2-morpholinol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 3′-chloro-2-bromo-propiophenone (61.2 g, 247 mmol) in acetonitrile (752 mL) was added 2-amino-2-methyl-1-propanol (56.5 g, 630 mmol). The reaction mixture was allowed to reflux for 8 hours, then slowly cooled to room temperature. The solution was concentrated in vacuo to provide a yellow solid. The crude material was dissolved in 600 mL of ethyl acetate and washed with water (300 mL×2). The ethyl acetate layer was dried (MgSO4), filtered, and concentrated in vacuo to give the product in 90% yield. 1H NMR (CDCl3) δ0.82 (d, J=6.6 Hz, 3H), 1.07 (s, 3H), 1.39 (s, 3H), 3.19 (q, J=6.5 Hz, 1H), 3.42 (d, J=11.2 Hz, 1H), 3.83 (d, J=11.2 Hz, 2H), 7.2-7.65 (m, 4H).
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
752 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R,R)-Hydroxy Bupropion
Reactant of Route 2
Reactant of Route 2
(R,R)-Hydroxy Bupropion
Reactant of Route 3
(R,R)-Hydroxy Bupropion
Reactant of Route 4
(R,R)-Hydroxy Bupropion
Reactant of Route 5
(R,R)-Hydroxy Bupropion
Reactant of Route 6
(R,R)-Hydroxy Bupropion

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.